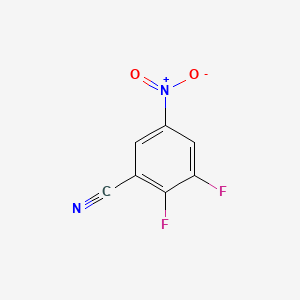

2,3-Difluoro-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQFLXKAOEIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728756 | |

| Record name | 2,3-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247885-40-0 | |

| Record name | 2,3-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluoro 5 Nitrobenzonitrile and Analogues

Direct Synthetic Routes

Direct routes to 2,3-Difluoro-5-nitrobenzonitrile typically involve building the molecule by introducing the necessary functional groups onto a pre-existing aromatic ring.

A fundamental method for the synthesis of this compound is through the nitration of a suitable fluorobenzonitrile precursor. This electrophilic substitution reaction introduces a nitro group (–NO₂) onto the aromatic ring. The most common starting material for this direct synthesis is 2,3-difluorobenzonitrile (B1214704). The reaction is typically performed using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration reaction, which is the control of the position of the incoming nitro group, is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of 2,3-difluorobenzonitrile, the nitrile (-CN) group and the two fluorine atoms are all electron-withdrawing and generally direct incoming electrophiles to the meta position. The nitration of 2,3-difluorobenzonitrile results in the formation of this compound, indicating that the nitro group is introduced at the 5-position.

To achieve high regioselectivity in nitration, various strategies can be employed. These include the careful selection of nitrating agents and the optimization of reaction conditions. For some aromatic compounds, the use of solid acid catalysts like aluminosilicates has been shown to produce nitrated products with high yields and good regioselectivity. The sequence of adding the reagents can also significantly influence the regiochemical outcome of the nitration process.

To maximize the yield of this compound and minimize the formation of unwanted byproducts, optimization of the reaction conditions is essential. The key parameters that are typically fine-tuned include the reaction temperature, duration, and the molar ratios of the reactants.

Temperature is a critical factor in nitration reactions. For the nitration of benzene, the temperature is usually kept at or below 50°C to avoid the formation of dinitrated products. In the case of more reactive substrates like methylbenzene, an even lower temperature of 30°C is preferred. Since the fluorine and cyano groups in 2,3-difluorobenzonitrile are deactivating, the reaction may require more forcing conditions than the nitration of benzene. However, this must be carefully balanced to prevent over-nitration or other side reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Benzonitriles

Multi-Step Synthesis Pathways

Multi-step syntheses provide the flexibility to introduce desired functional groups in a controlled manner, which is crucial for constructing complex molecules like this compound. These pathways often begin with readily available starting materials and proceed through a series of transformations.

A common strategy for synthesizing this compound involves the transformation of other difluoronitro aromatic compounds. This approach leverages the existing difluoronitro scaffold and focuses on the introduction or modification of the nitrile group.

One documented method starts with 2,3,4-trifluoronitrobenzene. google.com In this process, a fluorine atom is selectively replaced by a cyanide group. google.com This nucleophilic aromatic substitution is typically carried out using a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent. google.com The reaction temperature is carefully controlled to ensure the desired substitution occurs without unwanted side reactions. google.com The resulting 2,3-difluoro-6-nitrobenzonitrile (B2356266) can then be further manipulated if needed. google.com

Another related starting material that can be envisioned for transformation is 3,4-difluoronitrobenzene (B149031). A potential synthetic route could involve the introduction of a functional group at the 2-position, which is then converted to a nitrile. For instance, ammonolysis of 3,4-difluoronitrobenzene can yield 2-fluoro-4-nitroaniline, which can then undergo a Sandmeyer-type reaction to introduce the nitrile group. google.com

The following table summarizes a synthetic approach starting from a related difluoronitro aromatic substrate:

Table 1: Synthesis via Transformation of a Difluoronitro Aromatic Substrate

| Starting Material | Reagent(s) | Product | Key Transformation |

| 2,3,4-Trifluoronitrobenzene | Cyanide Salt | 2,3-Difluoro-6-nitrobenzonitrile | Fluorine/Cyanide Exchange |

This table illustrates a key step in the synthesis of a related isomer, highlighting the principle of transforming existing difluoronitro aromatic compounds.

Functional group interconversions (FGIs) are a cornerstone of modern organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk This strategy is particularly useful in the synthesis of this compound, where the precise placement of the nitrile and nitro groups is essential.

A key interconversion is the transformation of a different functional group into a nitrile. For example, a carboxylic acid or an amide group can be dehydrated to form a nitrile. While direct conversion from a precursor with a different group at the 5-position of a 2,3-difluoronitrobenzene (B1293642) ring is not explicitly detailed in the provided search results for this specific isomer, the principle is a standard synthetic tactic.

Conversely, the nitro group itself can be the result of a functional group interconversion. Nitration of a pre-existing 2,3-difluorobenzonitrile would be a direct approach. The regioselectivity of this nitration would be critical in determining the final product distribution. The electron-withdrawing nature of the fluorine and nitrile groups would direct the incoming nitro group to the meta position, which in this case would be the 5-position.

Another important FGI is the reduction of the nitro group to an amino group. This transformation is valuable for creating analogues and for further synthetic manipulations. The resulting 2,3-difluoro-5-aminobenzonitrile can then be used in a variety of subsequent reactions, such as diazotization followed by substitution to introduce other functionalities.

The table below outlines some strategic functional group interconversions relevant to the synthesis of this compound and its derivatives.

Table 2: Strategic Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Application in Synthesis |

| Fluorine | Cyanide Salt | Nitrile | Introduction of the cyano group. google.com |

| Amine | NaNO₂, CuCN | Nitrile | Conversion of an amino group to a nitrile via Sandmeyer reaction. google.com |

| Nitro | Reducing Agents (e.g., H₂, Pd/C) | Amine | Formation of amino derivatives for further functionalization. |

| Benzene Ring | Nitrating Agent (e.g., HNO₃, H₂SO₄) | Nitro | Introduction of the nitro group onto the aromatic ring. |

This table provides examples of common functional group interconversions that are instrumental in the synthesis of complex aromatic compounds.

Chemical Reactivity and Transformation Studies of 2,3 Difluoro 5 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of powerful electron-withdrawing groups (EWG) ortho and para to the fluorine atoms renders the ipso-carbons highly electrophilic and susceptible to attack by nucleophiles. This activation is a cornerstone of the reactivity of 2,3-Difluoro-5-nitrobenzonitrile, enabling the facile synthesis of a wide array of substituted aromatic compounds.

The fluorine atoms at the C-2 and C-3 positions are both activated for nucleophilic aromatic substitution. The fluorine at C-2 is ortho to the nitrile group and meta to the nitro group, while the fluorine at C-3 is ortho to a fluorine atom, meta to the nitrile group, and para to the nitro group. Due to the strong activating effect of the nitro group at the para position, the C-3 fluorine is generally more susceptible to nucleophilic displacement. However, selective displacement of the C-2 fluorine can also be achieved under controlled conditions.

Research on similarly structured compounds, such as those with a 2,3-difluoro-5-nitroaryl core, has shown that selective mono-amination can occur at the position ortho to the nitro group (C-4 in a related system, which corresponds to C-2 or C-6 relative to the nitro group) with minimal displacement of the other halogen when the reaction is performed under appropriate conditions, such as using specific nucleophiles or controlling temperature. google.com The choice of nucleophile, solvent, and temperature can influence which fluorine atom is preferentially displaced. For instance, studies on 2,4-difluoronitrobenzene (B147775) have shown that the use of nonpolar solvents can favor substitution at the ortho position to the nitro group. researchgate.net While fluorine is an excellent leaving group in SNAr reactions, its displacement can be followed by the displacement of the second fluorine atom, leading to di-substituted products, particularly with strong nucleophiles or under harsh reaction conditions. nih.gov

Table 1: Representative SNAr Reactions on Activated Difluoro-aromatic Systems

| Substrate | Nucleophile | Product(s) | Key Observation | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | 2-Morpholino-4-fluoronitrobenzene and 4-Morpholino-2-fluoronitrobenzene | Regioselectivity is influenced by solvent and other reaction conditions. | ichrom.com |

| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, thiols | Phenoxazines, Phenothiazines | Serves as a building block for functional heterocycles via sequential SNAr. | nih.gov |

| 1,3-Difluoro-2-nitrobenzene | Phenylamine | (3-Fluoro-2-nitrophenyl)phenylamine | Selective mono-substitution. | ambeed.com |

This table presents data for structurally related compounds to illustrate the principles of SNAr reactivity.

Reactivity of the Nitro Group in SNAr

In nucleophilic aromatic substitution, the nitro group is well-established as one of the most powerful activating groups. However, it can also function as a leaving group, a process known as denitration. The relative mobility of a nitro group versus a fluorine atom depends on several factors, including the substrate structure and the nature of the nucleophile. researchgate.netrsc.org

Generally, for SNAr reactions, the ease of displacement for leaving groups follows the order NO₂ > F > Cl > Br > I. researchgate.net This indicates that in many cases, the nitro group can be a better leaving group than fluorine. However, the high electronegativity and strong inductive effect of fluorine also make it an excellent leaving group, often comparable to the nitro group. Studies comparing the displacement of nitro groups and fluorine in compounds like 3,5-dinitrobenzotrifluoride (B42144) have shown that selectivity is highly dependent on the nucleophile used. rsc.orgresearchgate.net For this compound, while the fluorine atoms are prime sites for substitution, displacement of the nitro group is a competing pathway that must be considered, especially with certain nucleophiles or under specific reaction conditions.

Regioselectivity in SNAr reactions of this compound is governed by the combined electronic effects of the substituents. The nitro group at C-5 is a powerful para- and ortho-director for nucleophilic attack, while the nitrile group at C-1 is a weaker activator.

Activation by the Nitro Group: The nitro group strongly activates the positions ortho (C-4, C-6) and para (C-3) to it.

Activation by the Nitrile Group: The nitrile group activates the ortho (C-2, C-6) and para (C-4) positions.

Considering the positions of the fluorine leaving groups:

The fluorine at C-3 is para to the highly activating nitro group.

The fluorine at C-2 is ortho to the nitrile group.

The para-activating effect of the nitro group is typically stronger than the ortho-activating effect of the nitrile group. Therefore, nucleophilic attack is most likely to occur at the C-3 position, leading to the displacement of the C-3 fluorine atom. This is because the negative charge in the Meisenheimer intermediate is effectively stabilized by resonance involving the para-nitro group.

Patents describing related chemistries confirm that for a substrate with leaving groups at positions X³ and X⁴ (corresponding to C-3 and C-2 in this compound) and a nitro group at X⁵, the leaving group at the position ortho to the nitro group can be selectively replaced. google.com This suggests that careful selection of the nucleophile and reaction conditions can allow for the selective substitution of one fluorine over the other, providing a route to specifically substituted isomers. google.com For instance, weaker or sterically hindered nucleophiles might favor attack at the less hindered position, while reaction conditions can be tuned to exploit the subtle differences in electronic activation between the C-2 and C-3 positions. google.com

Reactions of the Nitrile Moiety

While the aromatic ring is highly reactive towards SNAr, the nitrile group (-C≡N) also possesses its own distinct reactivity, most notably its ability to participate in cycloaddition reactions.

The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles. This provides a powerful method for constructing five-membered heterocyclic rings.

A prominent example of this reactivity is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with azides to form tetrazoles. In this reaction, the nitrile acts as the two-atom component that reacts with the three-atom azide (B81097) dipole (N₃⁻). The reaction is often catalyzed by acids or metal salts and can be accelerated by electron-withdrawing groups on the nitrile-bearing ring, which enhance the electrophilicity of the nitrile carbon. rsc.orgresearchgate.net Given the electron-deficient nature of the aromatic ring in this compound, its nitrile group is expected to be activated towards this transformation.

The general mechanism for tetrazole formation from a nitrile involves the reaction with an azide source, such as sodium azide (NaN₃), often in the presence of a proton source or Lewis acid catalyst like zinc salts. organic-chemistry.org This reaction provides a direct route to 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. chalcogen.ro Similarly, nitriles can react with in situ generated nitrile oxides in a [3+2] cycloaddition to form oxadiazoles. nih.gov The rate and efficiency of these cycloadditions are influenced by the electronic nature of the substituents on the aryl nitrile. nih.gov

Table 2: Representative [3+2] Cycloaddition Reactions of Aryl Nitriles

| Nitrile Substrate | 1,3-Dipole | Catalyst/Conditions | Product Heterocycle | Key Observation | Reference(s) |

| Benzonitrile (B105546) | Sodium Azide | NH₄Cl | 5-Phenyl-1H-tetrazole | Standard method for tetrazole synthesis. | chalcogen.ro |

| Various Aryl Nitriles | Sodium Azide | Zinc Salts / Water | 5-Aryl-1H-tetrazoles | Broad scope, including activated and unactivated nitriles. | organic-chemistry.org |

| Various Aryl Nitriles | Sodium Azide | Cuttlebone / DMSO | 5-Aryl-1H-tetrazoles | Heterogeneous catalysis; electron-withdrawing groups accelerate the reaction. | rsc.orgresearchgate.net |

| Acetonitrile | Aryl Nitrile Oxides | DFT Study | Oxadiazoles | Theoretical study of cycloaddition mechanism and thermodynamics. | nih.gov |

Hydrolysis and Other Functional Group Transformations

The nitrile group of this compound can undergo hydrolysis to form the corresponding carboxylic acid, 4-amino-2,3-difluoro-5-nitrobenzoic acid. One method involves stirring the starting material in a concentrated ammonium (B1175870) hydroxide (B78521) solution at room temperature. For example, a mixture of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester was converted to 4-amino-2,3-difluoro-5-nitrobenzamide (B1444448) by stirring in 14 M ammonium hydroxide for an extended period. google.com

The electron-withdrawing nature of the fluorine and nitro groups on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups by displacing the fluorine atoms. For instance, the reaction with thiols can proceed readily at ambient temperatures, with the reaction rate influenced by the choice of base and solvent. researchgate.net

Redox Chemistry of the Nitro Group

The nitro group of this compound is a key site for redox reactions, which can lead to a variety of functionalized products.

The nitro group can be readily reduced to an amino group under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method. For example, using 5% Pd/C at a hydrogen pressure of 1–3 atm can significantly improve the yield of the corresponding aniline (B41778) derivative. Other reducing systems, such as iron in acetic acid and water (Fe/AcOH/H₂O) or zinc in acetic acid and water (Zn/AcOH/H₂O), have also been shown to be effective for the reduction of similar nitro-containing compounds. mdpi.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present. researchgate.net Organophosphorus compounds have also been explored as catalysts for the reductive functionalization of nitro compounds. mit.edu

Table 1: Conditions for Reductive Transformation of Nitro Groups

| Catalyst/Reagent | Pressure | Solvent | Product | Yield | Reference |

| 5% Pd/C | 1–3 atm H₂ | Not specified | Amino derivative | 15–20% improvement | |

| Fe-AcOH-H₂O | Not applicable | Not specified | 2-CF₃-indole | 86% | mdpi.com |

| Zn-AcOH-H₂O | Not applicable | Not specified | 2-CF₃-indole | 85% | mdpi.com |

While reductive transformations of the nitro group are more common, oxidative degradation pathways can also occur. The strong electron-withdrawing nature of the nitro group, in conjunction with the fluorine atoms, makes the aromatic ring electron-deficient and potentially susceptible to oxidative attack under specific conditions. However, detailed studies on the oxidative degradation of this compound are not extensively documented in the provided search results. In a broader context, the reaction of nitroaromatic compounds can sometimes lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to polyfluoronitrobenzene derivatives. researchgate.netnih.gov

The activation of C-F bonds in polyfluorinated aromatic compounds is a significant challenge in synthetic chemistry. researchgate.netresearchgate.net In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, C-F bond arylation can occur, typically at the position ortho to the nitro group. researchgate.net This regioselectivity suggests a directing effect of the nitro group in the C-F activation process. The use of specific palladium catalysts under thermal or microwave conditions can facilitate these transformations, providing a route to polyfluorinated 2-arylnitrobenzene systems. researchgate.net While the primary focus is often on the activation of C-F bonds, the presence of other halogens, like chlorine, can lead to competitive activation, with C-Cl bonds generally being more reactive towards oxidative addition at a nickel center than C-F bonds. acs.org

The mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination. illinois.edu For C-F activation, the oxidative addition of the C-F bond to the palladium(0) center is often the rate-determining step. illinois.edu The nature of the ligand on the palladium catalyst plays a crucial role in controlling the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. rsc.org The choice of base and other additives can also significantly influence the reaction rate and efficiency. illinois.edu In the context of polyfluoronitrobenzene derivatives, the regiochemistry of the arylation suggests that the oxidative addition of the C-F bond is directed by the ortho-nitro group, possibly through a three-centered transition state. researchgate.net

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which 2,3-difluoro-5-nitrobenzonitrile undergoes transformation is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The primary reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). This process is facilitated by the electron-withdrawing nature of the two fluorine atoms and, most significantly, the nitro group, which stabilize the intermediate formed during the reaction. The SNAr mechanism can proceed through two main pathways: a stepwise (associative) mechanism or a concerted (cSNAr) mechanism. mdpi.com

The more common pathway is the stepwise mechanism, which involves two distinct steps. researchgate.net First, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com This intermediate is characterized by the temporary loss of aromaticity in the ring. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product. mdpi.com

Due to the arrangement of the substituents, nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity of this attack is influenced by both electronic and steric factors. The nitro group at the 5-position strongly activates the ring, and its electronic influence is key to stabilizing the negative charge in the Meisenheimer complex.

In some cases, particularly depending on the nucleophile and solvent conditions, SNAr reactions can defy the accepted stepwise mechanism and proceed via a single-step concerted pathway (cSNAr). mdpi.com In this mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, and a distinct Meisenheimer intermediate is not formed. researchgate.net

The key intermediate in the stepwise SNAr reaction of this compound is the Meisenheimer complex. mdpi.com The stability of this intermediate is a critical factor determining the reaction rate. The strong electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization onto the oxygen atoms. The fluorine atoms also contribute to this stabilization through their inductive effects.

The formation of the Meisenheimer complex is often the rate-determining step in the SNAr sequence. frontiersin.org The stability of this complex can be influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, in reactions with hydroxide (B78521) ions, the formation of a hydroxy-adduct (a type of Meisenheimer complex) is a crucial step before the final product is formed. rsc.org The presence of a distinct potential energy minimum corresponding to the Meisenheimer complex on a reaction coordinate diagram is indicative of a stepwise pathway. mdpi.com

Kinetic studies are essential for elucidating the mechanism of SNAr reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing nucleophile concentration, temperature, or solvent), detailed information about the reaction pathway and the rate-determining step can be obtained. frontiersin.orgfrontiersin.org

For a typical SNAr reaction proceeding through a stepwise mechanism, the pseudo-first-order rate constant (kobs) can be determined when the nucleophile is in large excess. frontiersin.orgnih.gov The relationship between the observed rate constant and the nucleophile concentration can provide evidence for the proposed mechanism. nih.gov A linear relationship often suggests that the nucleophilic attack is the rate-determining step.

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, are powerful tools for mechanistic diagnosis. frontiersin.org The slope of the Brønsted plot (βnuc) gives insight into the degree of bond formation in the transition state of the rate-determining step. frontiersin.org This analysis can help distinguish between a stepwise mechanism where the nucleophilic attack is rate-limiting and a concerted mechanism. frontiersin.orgfrontiersin.org For instance, in the reaction of 2-chloro-5-nitropyrimidine (B88076) with various amines, kinetic analysis was used to discuss whether the mechanism was concerted or stepwise. frontiersin.org

Computational Chemistry Applications

Theoretical and computational methods provide powerful insights into the electronic structure and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For substituted benzonitriles, DFT calculations, often at levels like B3LYP/6-311+G(d,p), are employed to compute various molecular properties and reactivity indices. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potentials. ed.ac.uk

The analysis of the electronic structure helps to understand the molecule's reactivity. The electron-withdrawing cyano and nitro groups, combined with the fluorine atoms, significantly influence the electronic landscape of the benzene (B151609) ring. kpfu.ru DFT calculations can quantify these effects, showing how they create electron-deficient sites that are prone to nucleophilic attack. This theoretical approach is crucial for rationalizing experimentally observed reactivity patterns. uchile.cl

Table 1: Calculated Electronic Properties of Substituted Benzonitriles (Note: This table is illustrative, based on general principles of DFT calculations on similar molecules. Specific values for this compound would require a dedicated computational study.)

| Property | Description | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Lower energy indicates less tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a higher propensity to accept electrons, facilitating nucleophilic attack. |

| Electron Density | Distribution of electrons across the molecule. | Low electron density on aromatic carbons indicates electrophilic sites. |

| Electrostatic Potential | Represents the net electrostatic effect of the nuclei and electrons. | Positive potential regions indicate sites susceptible to nucleophilic attack. |

Computational models are particularly useful for predicting where a chemical reaction is most likely to occur on a molecule (regioselectivity). For nucleophilic aromatic substitution on this compound, the key question is which fluorine atom is preferentially replaced.

The regioselectivity of such reactions can often be rationalized using Frontier Molecular Orbital (FMO) theory. uchile.cl According to FMO theory, the reaction is controlled by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. A LUMO map visually represents the Lowest Unoccupied Molecular Orbital across the molecule. The lobes of the LUMO indicate the regions where an incoming nucleophile's electrons are most likely to be accepted. For an SNAr reaction, the carbon atoms with the largest LUMO coefficients are the most probable sites of attack.

In addition to LUMO analysis, other reactivity descriptors derived from DFT, such as the Fukui function, can predict the most reactive sites. uchile.cl These computational tools can analyze factors like the stabilization of the transition state for attack at different positions, helping to predict whether the C2 or C3 position is the more favorable site for nucleophilic substitution. These predictions are invaluable for planning synthetic routes and understanding reaction outcomes without the need for extensive experimental screening. nih.gov

Modeling of Transition States and Reaction Energetics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of aromatic compounds. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of modeling transition states and reaction energetics can be thoroughly understood by examining research on analogous substituted nitrobenzenes. These studies provide a robust framework for predicting the reactivity of this compound, especially in the context of nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for such electron-deficient aromatic systems.

The SNAr mechanism is central to the reactivity of activated fluoroarenes. Computational models are crucial for distinguishing between the two primary pathways for this reaction: a stepwise mechanism involving a stable Meisenheimer intermediate, or a concerted, single-step process where bond formation and bond cleavage occur simultaneously through a single transition state. acs.orgresearchgate.net For many fluoroarenes, especially those activated by electron-withdrawing groups like the nitro and cyano groups present in this compound, the reaction can proceed through a concerted SNAr (C-SNAr) pathway. acs.orgstrath.ac.uk

Theoretical investigations typically begin with geometry optimization of the reactants, products, and, most importantly, the transition state structures. High-level quantum-chemical calculations are employed to map the potential energy surface of the reaction. researchgate.net The energy difference between the reactants and the highest point on the reaction coordinate—the transition state—defines the activation energy (ΔG*), a critical parameter that governs the reaction rate. strath.ac.uk Lower activation energies correspond to faster reaction kinetics.

For this compound, a key area of investigation would be the regioselectivity of nucleophilic attack. The molecule presents two potential sites for substitution: the fluorine atoms at the C2 and C3 positions. DFT calculations can predict which position is more susceptible to attack by calculating the activation energies for both pathways. The transition state corresponding to the substitution at the more reactive site will have a lower energy barrier. researchgate.net This selectivity is influenced by the combined electronic effects of the nitro and cyano groups, which stabilize the negative charge that develops in the aromatic ring during the reaction. nih.gov

The energetics of these reactions are highly dependent on the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov Protic solvents, for instance, can stabilize the transition state through hydrogen bonding with the departing fluoride (B91410) ion, thereby accelerating the reaction. nih.gov

The table below illustrates the type of data that would be generated from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu⁻). The values are hypothetical and serve to represent the expected outputs from such a computational analysis, which would compare the energetics of substitution at the two different fluorine positions.

Interactive Data Table: Hypothetical Reaction Energetics for the SNAr of this compound

| Substitution Position | Reaction Pathway | Calculated Activation Energy (ΔG*) (kcal/mol) | Relative Transition State Energy (kcal/mol) |

| C2-F | Attack at carbon 2 | 19.5 | 0.0 |

| C3-F | Attack at carbon 3 | 22.1 | +2.6 |

Note: The data in this table is illustrative and based on trends observed in similar compounds. It is intended to demonstrate the outputs of a computational study. The lower activation energy for the C2 position suggests it would be the kinetically favored site of substitution.

Advanced Synthetic Applications and Precursor Roles

Building Block for Nitrogen-Containing Heterocyclic Systems

The unique electronic and steric properties of 2,3-difluoro-5-nitrobenzonitrile, conferred by its trifunctional substitution, make it an ideal starting material for the synthesis of various nitrogen-containing heterocycles without the need for protecting groups.

Synthesis of Pyrroloquinoline and Quinoline (B57606) Derivatives

While direct synthesis of pyrroloquinoline from this compound is not extensively detailed in the provided results, the closely related 2-fluoro-5-nitrobenzonitrile (B100134) serves as a precursor for pyrroloquinoline and quinoline derivatives. ossila.com This suggests that the difluoro analogue could similarly be employed in synthetic routes to these heterocyclic systems. The synthesis of quinoline derivatives often involves multi-step reactions, including the construction of the quinoline core through transition-metal-catalyzed reactions or classical methods like the Friedländer synthesis. rsc.orgchim.itresearchgate.net For instance, 2-chloroquinoline-3-carboxaldehydes are versatile starting materials for a variety of quinoline derivatives. chim.it

The general synthetic strategies towards quinoline derivatives can involve several key reactions such as:

Reductive amination researchgate.net

Nucleophilic aromatic substitution researchgate.net

Microwave-assisted reactions to improve yields and reduce reaction times nih.gov

Formation of Benzothiophene (B83047) Derivatives

This compound's analogue, 2-fluoro-5-nitrobenzonitrile, is a key intermediate in the synthesis of anti-tumor benzothiophene derivatives. ossila.com For example, it reacts with methyl thioglycolate to yield benzothiophene structures in high yield. ossila.com This reactivity highlights the potential of fluoronitrobenzonitriles in constructing the benzothiophene scaffold, which is present in several therapeutic agents. nih.gov The synthesis of benzothiophene derivatives can be achieved through various methods, including domino reactions and cyclization of ortho-thioanisole-containing arylalkynes. nih.govorganic-chemistry.org

A notable application is the synthesis of 3-amino-5-nitro-1-benzothiophene-2-carbaldehyde, a key intermediate for more complex benzothiophene-containing molecules. nih.gov

Role in Macrocycle Construction

The meta-positioning of the nitro and nitrile groups in compounds like 2-fluoro-5-nitrobenzonitrile makes them suitable for constructing macrocycles. ossila.com This structural feature allows for the sequential coupling of different building blocks to form large ring structures. nih.gov Macrocycles are an important class of molecules in drug discovery, and synthetic strategies often involve the stepwise assembly of three or more components. nih.gov The synthesis of all-hydrocarbon cyclo meta-benzene macrocycles has been achieved through atroposelective [2 + 5] cyclization via Suzuki–Miyaura coupling, demonstrating a modern approach to macrocycle synthesis. mdpi.com

Precursor for Benzimidazole (B57391) Derivatives

Fluorinated nitroaromatic compounds are valuable precursors for benzimidazole derivatives. The synthesis typically involves the reduction of the nitro group to an amine, which can then be cyclized to form the benzimidazole ring system. For example, 1,2-difluoro-4-methyl-5-nitrobenzene (B166270) can be reduced to a diamine, a direct precursor to benzimidazole derivatives. Benzimidazoles are medicinally important compounds, and various synthetic methods are employed for their preparation, including the condensation of o-phenylenediamines with carboxylic acids or aldehydes. journalirjpac.com The use of fluorinated precursors can lead to the synthesis of fluorinated benzimidazole nucleosides with potential antiviral properties. mdpi.com

Intermediacy in the Synthesis of Complex Organic Scaffolds

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic scaffolds, leveraging the reactivity of its functional groups. fluorochem.co.ukinnospk.com Its utility stems from the ability to undergo sequential and regioselective transformations.

Routes to Fluorinated Aromatic Compounds

The presence of fluorine atoms in this compound makes it an excellent starting material for the synthesis of other valuable fluorinated aromatic compounds. google.comgoogle.com The fluorine atoms can be displaced through nucleophilic aromatic substitution, or the other functional groups can be transformed to introduce further complexity. For instance, the related compound 2,3,4-trifluoronitrobenzene can be converted to 2,3-difluoro-6-nitrobenzonitrile (B2356266) through a fluorine/cyanide exchange reaction. google.com This intermediate can then be used to prepare 2,3,6-trifluorobenzoic acid, a valuable precursor for insecticides and antibacterial agents. google.com Similarly, processes have been developed for the synthesis of 3,5-difluoroaniline (B1215098) from related polychlorinated and fluorinated nitrobenzenes. google.com

The table below summarizes the key synthetic transformations and resulting compound classes from this compound and related precursors.

| Precursor | Reagent(s) | Product Class | Reference(s) |

| 2-Fluoro-5-nitrobenzonitrile | Various | Pyrroloquinoline and Quinoline Derivatives | ossila.com |

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Benzothiophene Derivatives | ossila.com |

| 2-Fluoro-5-nitrobenzonitrile | Various | Macrocycles | ossila.com |

| Fluorinated Nitroaromatics | Reducing agents, then cyclization | Benzimidazole Derivatives | |

| 2,3,4-Trifluoronitrobenzene | Potassium cyanide | 2,3-Difluoro-6-nitrobenzonitrile | google.com |

Applications in Materials Science Precursors

The unique electronic properties conferred by multiple fluorine atoms and the nitrile group make halogenated benzonitriles attractive building blocks for advanced materials. This compound, with its strong electron-withdrawing groups, is a promising precursor for the synthesis of materials with applications in electronics and optics nih.gov.

Synthesis of Halogenated Benzonitriles for Electro-optical Materials

Halogenated benzonitriles are integral components in the design of organic non-linear optical (NLO) and electro-optical materials. These materials can manipulate light when subjected to an electric field and are crucial for technologies like optical communications and data processing researchgate.net. The performance of these materials often relies on molecules with a "push-pull" architecture, where electron-donating and electron-accepting groups are linked by a conjugated system ossila.com.

This compound is an excellent starting point for such molecules. The benzonitrile (B105546) moiety itself functions as an effective electron acceptor ossila.com. The additional electron-withdrawing capacity of the nitro group and fluorine atoms enhances this property. Synthetic modifications can be performed to introduce electron-donating groups, creating the desired push-pull system.

For example, a common synthetic strategy involves the nucleophilic aromatic substitution of one of the fluorine atoms with an electron-donating group. The nitro group can also be reduced to an amine, which is a strong electron donor, or otherwise modified. These transformations allow for the fine-tuning of the electro-optical properties of the final molecule.

Research has shown that fluorinated benzonitrile derivatives are used as precursors for thermally activated delayed fluorescence (TADF) dyes in Organic Light-Emitting Diodes (OLEDs) ossila.com. For instance, dihalogenated benzonitriles like 2-bromo-5-fluorobenzonitrile (B41413) are used to synthesize complex molecules for OLED applications through reactions like nucleophilic aromatic substitution and Buchwald-Hartwig amination ossila.com. This highlights a viable pathway for functionalizing precursors like this compound for use in electro-optical devices.

The table below summarizes the key molecular features of this compound that make it a suitable precursor for electro-optical materials.

| Feature | Role in Electro-Optical Materials |

| Nitrile Group (-CN) | Strong electron-acceptor, contributes to non-linear optical properties. |

| Nitro Group (-NO₂) | Strong electron-withdrawing group, enhances the acceptor character. |

| Fluorine Atoms (-F) | Enhance thermal stability, solubility, and modify electronic properties. |

| Aromatic Ring | Provides a conjugated system for charge transfer. |

By leveraging these features through targeted chemical synthesis, this compound can be converted into a variety of halogenated benzonitriles with tailored properties for advanced electro-optical applications.

Synthetic Optimization and Process Development

Strategies for Enhanced Yield and Purity

The primary synthetic routes to 2,3-Difluoro-5-nitrobenzonitrile involve the manipulation of substituted fluoronitrobenzenes. Key strategies to enhance yield and purity focus on optimizing reaction conditions and minimizing byproduct formation.

One common method is the cyanide substitution of a trifluoronitrobenzene precursor, such as 2,3,4-trifluoronitrobenzene, via a nucleophilic aromatic substitution (SNAr) reaction with potassium cyanide (KCN). This approach can achieve high yields, typically between 85% and 93%. Another strategy is the direct nitration of 2,3-difluorobenzonitrile (B1214704), which offers a simpler process but generally results in lower yields of 70–78% due to the potential for byproduct formation. A third, less common route, is a halogen exchange from 2,3-dichlorobenzonitrile, which uses less expensive starting materials but is a multi-step process with moderate yields of 60–65%.

Purification is typically achieved through recrystallization, often with the addition of activated charcoal to remove impurities, or by column chromatography for higher purity grades. google.com The isolation of the crude product can be performed by distilling the solvent and precipitating the product with water. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reaction | Typical Yield | Advantages | Limitations |

| Cyanide Substitution | 2,3,4-Trifluoronitrobenzene | SNAr with KCN | 85–93% | High yield; scalable | Requires toxic cyanide sources |

| Direct Nitration | 2,3-Difluorobenzonitrile | Nitration | 70–78% | Simple; regioselective | Byproduct formation |

| Halogen Exchange | 2,3-Dichlorobenzonitrile | F/Cl exchange | 60–65% | Uses inexpensive substrates | Multi-step; moderate yield |

Investigation of Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency of SNAr reactions, which are central to the synthesis of this compound. The solvent can influence the solubility of reactants, the reaction rate, and the regioselectivity of the substitution.

In the synthesis of related fluorinated nitroaromatics, polar aprotic solvents like dimethylformamide (DMF) are commonly used. acs.orgepfl.ch For the cyanide substitution of 2,3,4-trifluoronitrobenzene, the reaction can also be carried out using excess 2,3,4-trifluoronitrobenzene itself as the solvent. google.com Other solvents, such as tert-butanol, have also been employed in the reaction with potassium cyanide. google.com

Studies on the SNAr reactions of 2,4-difluoronitrobenzene (B147775) have shown that nonpolar solvents can play a key role in achieving high ortho-selectivity. researchgate.net While polar aprotic solvents are often effective, research into alternative solvent systems, including deep eutectic solvents (DES), is ongoing to improve regioselectivity and reaction efficiency. researchgate.net For instance, in the synthesis of benzothiophene (B83047) derivatives from 2-fluoro-5-nitrobenzonitrile (B100134), methanol (B129727) and ethanol (B145695) were found to be effective solvents, while polar aprotic solvents resulted in only trace amounts of the product. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable. scispace.comresearchgate.net This involves developing safer reaction conditions and utilizing catalysts to improve efficiency and reduce waste. acs.orgopcw.org

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of less hazardous reagents and solvents. scispace.com For instance, replacing toxic and corrosive reagents with safer alternatives is a primary goal. In the context of related syntheses, there is a move towards using water as a solvent and employing eco-friendly reductants like glucose for nitro-group reductions, which can be performed in a one-pot fashion. usp.br

Minimizing unnecessary derivatization steps, such as the use of protecting groups, is another core principle that reduces the generation of waste. acs.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing solvent usage and purification steps. usp.br Furthermore, conducting reactions at ambient temperature and pressure, whenever possible, helps to minimize energy consumption. acs.org

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. opcw.org In the synthesis of fluorinated aromatic compounds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used. researchgate.net Research is focused on developing heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net

For the reduction of the nitro group, a common transformation in the synthesis of derivatives of this compound, iron powder in acetic acid is an effective and relatively benign reagent system. google.com The development of novel catalysts, including those based on nickel, is also being explored for various transformations, such as the cyanation of C-O bonds and the reduction of amides. researchgate.netrsc.org These advancements in catalysis contribute to more sustainable and atom-economical synthetic routes. acs.org

Future Research Directions and Unexplored Reactivity

Novel Transformations of Fluorine and Nitro Groups

The reactivity of the fluorine and nitro groups on the 2,3-difluoro-5-nitrobenzonitrile ring system is a key area for future investigation. While nucleophilic aromatic substitution (SNAr) of activated fluoroarenes and reduction of nitro groups are established transformations, there is considerable scope for discovering and developing novel reactions.

Future research could focus on organophosphorus-catalyzed reductive functionalization of the nitro group. This approach, which utilizes the P(III)/P(V) redox couple, has shown promise in the deoxygenative coupling of nitroarenes with various partners, including boronic acids and anilines. mit.edu Applying this methodology to this compound could lead to the direct formation of C-N or N-N bonds, providing a streamlined route to complex amines and hydrazines while preserving the fluorine and nitrile functionalities for subsequent modifications. mit.edu

Furthermore, exploring novel catalytic systems for the selective activation and transformation of the C-F bonds is a promising avenue. While SNAr reactions are common, the development of transition-metal-catalyzed cross-coupling reactions that selectively activate one of the two C-F bonds would offer precise control over the functionalization of the aromatic ring. Research into catalysts that can differentiate between the C-F bonds at the 2- and 3-positions based on their distinct electronic environments would be particularly valuable.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound makes the development of chemo- and regioselective functionalization strategies a critical area of future research. The nitro group strongly influences the regioselectivity of nucleophilic aromatic substitution, typically directing nucleophiles to the para position. However, the presence of two fluorine atoms at the ortho and meta positions relative to the nitro group introduces a complex interplay of electronic and steric effects that can be exploited for selective transformations.

Future studies should aim to systematically investigate the regioselectivity of SNAr reactions with a wide range of nucleophiles (O, N, S-based) under various reaction conditions. For instance, the use of nonpolar solvents has been shown to favor ortho-selective nucleophilic substitution in related difluoronitrobenzene systems by promoting a six-membered polar transition state. researchgate.net A systematic study of solvent effects on the regioselectivity of this compound would be highly informative.

Moreover, the development of orthogonal protection strategies for the different functional groups would enable sequential and site-selective modifications. For example, temporary protection of the nitrile group would allow for selective reactions at the fluorine or nitro positions without interference.

| Starting Material | Reagent/Conditions | Product | Research Focus |

| This compound | Various Nucleophiles (O, N, S) / Different Solvents | Mono- and di-substituted products | Investigating the chemo- and regioselectivity of SNAr reactions. |

| This compound | Protecting Group Chemistry | Protected intermediates | Developing orthogonal protection strategies for selective functionalization. |

Expansion of Heterocycle Synthesis Scope

This compound is a promising precursor for the synthesis of a diverse range of heterocyclic compounds, a cornerstone of medicinal chemistry. mdpi.com While its analogues have been used to synthesize benzimidazoles, quinolines, and other heterocycles, the full potential of this specific scaffold remains largely untapped. ossila.comgoogle.comnih.govsioc-journal.cnorganic-chemistry.orgajptr.com

Future research should focus on expanding the scope of heterocycles synthesized from this starting material. For instance, the synthesis of various substituted quinoline (B57606) derivatives, which are known to exhibit a wide range of biological activities, can be explored. nih.govnih.govresearchgate.net One potential pathway involves the reduction of the nitro group to an amine, followed by condensation and cyclization reactions.

Similarly, the synthesis of novel benzimidazole (B57391) derivatives is a promising direction. google.comsioc-journal.cnorganic-chemistry.orgajptr.com A "one-pot" cyclization method involving the reduction of the nitro group and subsequent reaction with formic acid or its derivatives has been reported for similar compounds and could be adapted for this compound. google.com

The development of cascade reactions that allow for the rapid construction of complex heterocyclic systems from this compound in a single step would be a significant advancement. For example, a reaction sequence involving nucleophilic substitution, reduction, and intramolecular cyclization could provide efficient access to novel fused heterocyclic scaffolds.

| Starting Material | Target Heterocycle | Potential Synthetic Strategy |

| This compound | Quinolines | Reduction of nitro group, followed by condensation and cyclization. |

| This compound | Benzimidazoles | "One-pot" reduction and cyclization with formic acid or derivatives. google.com |

| This compound | Fused Heterocycles | Cascade reactions involving SNAr, reduction, and intramolecular cyclization. |

Advanced Theoretical Modeling for Predictive Chemistry

Advanced theoretical modeling and computational chemistry offer powerful tools to predict the reactivity and properties of this compound, guiding future experimental work. smolecule.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for nucleophilic and electrophilic attack, as well as to elucidate the mechanisms of potential reactions. researchgate.net For instance, calculating Fukui indices can help identify the most electrophilic sites on the aromatic ring, providing insights into the regioselectivity of SNAr reactions.

Molecular dynamics (MD) simulations can be used to study the interactions of this compound with solvents and biological macromolecules, which is crucial for understanding its solubility and potential biological activity. Furthermore, developing predictive models for the site-selectivity of reactions on functionalized aromatic compounds, potentially using machine learning algorithms trained on experimental and computational data, could significantly accelerate the discovery of new reactions and molecules. acs.org

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms. researchgate.net | Prediction of reactive sites and reaction pathways. |

| Molecular Dynamics (MD) | Simulation of interactions with solvents and biomolecules. | Understanding of solubility and potential biological interactions. |

| Predictive Modeling/Machine Learning | Development of models for reaction selectivity. acs.org | Accelerated discovery of new functionalization strategies. |

Q & A

Q. Table 1: Reactivity Trends in Substituted Benzonitriles

| Compound | Dominant Reaction Site | Directing Group Influence |

|---|---|---|

| This compound | Para-Fluorine | Nitro (meta), Fluorine (ortho/para) |

| 3,5-Difluoro-4-nitrobenzaldehyde | Aldehyde Carbon | Nitro (meta), Fluorine (ortho) |

Advanced: How can biological activity assays be designed to evaluate this compound?

Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorometric substrates. Monitor IC₅₀ values via fluorescence quenching.

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).

- Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity for tyrosine kinase receptors.

Comparative data from structurally similar compounds (e.g., 3,5-difluoro-4-nitrobenzoic acid) suggest moderate enzyme inhibition but weak receptor binding .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The para-fluorine shows highest electrophilicity (ƒ⁺ = 0.15).

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility in DMSO/water mixtures.

- Docking Studies : Model interactions with bacterial nitroreductases to predict metabolic pathways .

Advanced: How can contradictions in bioactivity data between this compound and analogs be resolved?

Answer:

- Meta-Analysis : Compare IC₅₀ values across analogs (Table 1, ) to identify substituent-dependent trends.

- Isosteric Replacement : Replace fluorine with chlorine to assess electronic vs. steric effects.

- Kinetic Studies : Measure turnover rates in enzyme assays to distinguish between competitive and non-competitive inhibition .

Advanced: What strategies enhance derivatization of this compound for drug discovery?

Answer:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling coupling reactions.

- Nitrile Functionalization : Hydrolyze to carboxylic acid (H₂SO₄, 110°C) for amide bond formation.

- Fluorine Displacement : React with thiols or amines under basic conditions to introduce heterocycles .

Basic: How does this compound stability vary under storage conditions?

Answer:

- Light Sensitivity : Degrades by 15% over 30 days under UV light; store in amber vials.

- Moisture : Hydrolysis of the nitrile group occurs at >60% humidity; use desiccants.

- Temperature : Stable at -20°C for >1 year; avoid repeated freeze-thaw cycles .

Advanced: How are solubility challenges addressed in in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.